2-Chloro-3-(4-methoxyphenyl)propanal
Description
2-Chloro-3-(4-methoxyphenyl)propanal (C₁₀H₁₁ClO₂) is a halogenated aldehyde featuring a chloro group at the C2 position and a 4-methoxyphenyl substituent at C3 of the propanal backbone. The methoxy group (-OCH₃) on the phenyl ring is electron-donating, influencing the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-chloro-3-(4-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H11ClO2/c1-13-10-4-2-8(3-5-10)6-9(11)7-12/h2-5,7,9H,6H2,1H3 |
InChI Key |
AUCZIYJPBJWJRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chloro-3-(4-methoxyphenyl)propanal with key analogs, focusing on substituent effects, functional groups, and inferred physicochemical properties.
Substituent Variations on the Phenyl Ring
Key Insights :
- Aldehydes (target compound) are more reactive than carboxylic acids or esters, favoring condensation or nucleophilic addition reactions .
Functional Group Variations
Key Insights :
- The aldehyde group in the target compound offers greater electrophilicity than esters or amides, making it suitable for Schiff base formation or Grignard reactions .
- Amide derivatives (e.g., ) exhibit higher thermal stability due to resonance stabilization, whereas aldehydes are prone to oxidation.
Crystallographic and Hydrogen-Bonding Behavior
- Hydrogen Bonding: The target compound’s aldehyde group can act as a hydrogen-bond acceptor, though it lacks strong donor sites. In contrast, hydroxyl-containing analogs (e.g., ) form robust intermolecular networks, influencing crystallization patterns .
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